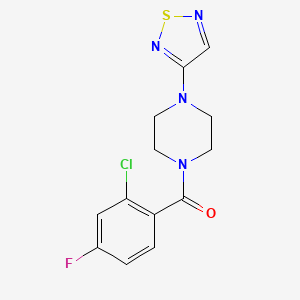

1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic piperazine derivative featuring a 1,2,5-thiadiazole heterocycle and a 2-chloro-4-fluorobenzoyl substituent. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in oncology, neurology, and inflammation . The 1,2,5-thiadiazole moiety is notable for its electron-deficient aromatic system, which enhances binding affinity to biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4OS/c14-11-7-9(15)1-2-10(11)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFYCADRHNRNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Formation of the Benzoyl Intermediate: The initial step involves the preparation of the 2-chloro-4-fluorobenzoyl chloride by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride under reflux conditions.

Formation of the Thiadiazole Intermediate: The 1,2,5-thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable dihalide.

Coupling Reaction: The final step involves the coupling of the benzoyl chloride intermediate with the thiadiazole intermediate in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the piperazine nitrogen atoms.

Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Hydrolysis: Carboxylic acids and amines as hydrolysis products.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is primarily investigated for its potential as a pharmacophore in drug design. Its applications include:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents may enhance this activity through increased lipophilicity and electronic effects.

- Anticancer Properties : Research has shown that derivatives of piperazine can inhibit cancer cell proliferation. For instance, compounds with thiadiazole moieties have been associated with the inhibition of specific kinases involved in cancer progression .

- Enzyme Interaction Studies : The compound serves as a probe to study interactions with various enzymes. Its ability to bind to active sites allows researchers to explore mechanisms of action for potential therapeutic agents.

Material Science

The unique structural features of this compound also make it a candidate for developing novel materials. Potential applications include:

- Electronic Materials : The compound's electronic properties may be exploited in the design of conductive polymers or organic semiconductors.

- Photonic Devices : Its ability to interact with light could lead to applications in photonic devices, enhancing the functionality of materials used in optics.

Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, attributed to their ability to inhibit key signaling pathways involved in tumor growth .

Enzyme Inhibition

In another research effort documented in Bioorganic & Medicinal Chemistry Letters, the compound was tested for its inhibitory effects on acetylcholinesterase. The findings suggested that it could potentially serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The thiadiazole ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Piperazine Derivatives

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine (CAS 870987-97-6)

- Structural Differences : Replaces the 2-chloro-4-fluorobenzoyl group with a propyl chain.

- Implications : Reduced aromaticity and electron-withdrawing effects may diminish target binding. The smaller molecular weight (246.76 g/mol vs. ~365 g/mol for the target compound) suggests lower complexity in pharmacokinetics .

1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine ()

- Structural Differences : Substitutes the benzoyl group with a fluorobenzyl moiety and introduces an alkyne chain.

- Implications : The fluorobenzyl group retains aromaticity but lacks the electron-withdrawing chloro substituent. The alkyne may enable click chemistry for bioconjugation, a feature absent in the target compound .

Heterocyclic Variations

- 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0) Structural Differences: Replaces 1,2,5-thiadiazole with a thiazole ring.

- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone () Structural Differences: Features a chloroethanone group instead of the benzoyl-thiadiazole system. Implications: The ketone group increases polarity, which may limit blood-brain barrier penetration compared to the more lipophilic target compound .

Substituted Benzoyl/Benzyl Analogs

- 1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 883543-45-1) Structural Differences: Replaces the thiadiazole with a sulfonyl group and substitutes benzoyl with benzyl.

Pharmacological and Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a piperazine ring with a thiadiazole moiety and a chlorofluorinated benzoyl group, suggesting potential biological activities including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is (2-chloro-4-fluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone. Its molecular formula is with a molecular weight of 325.78 g/mol. The presence of halogen substituents (chlorine and fluorine) on the benzoyl ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring and piperazine moiety enhance binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation .

- Receptor Modulation : It may modulate receptors involved in critical biological pathways, contributing to its pharmacological effects.

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. It has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent.

Data Table: Biological Activity Overview

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Anticancer | MCF-7, A549 | Induction of apoptosis | |

| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition |

Case Studies

Several studies have explored the biological activity of similar piperazine derivatives:

- Study on Piperazine Derivatives :

- Anticancer Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.